Cleavable Disulfide Linker vs. Non-Cleavable SMCC: Intracellular Payload Release Efficiency
Aminoethyl-SS-propionic acid is a cleavable disulfide linker that releases its payload via reduction in the intracellular environment. In contrast, the non-cleavable linker SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) forms a stable thioether bond that does not undergo intracellular cleavage, relying instead on complete lysosomal degradation of the antibody for payload liberation [1]. While direct head-to-head release kinetics for this specific linker are not published, class-level inference from disulfide vs. thioether ADC studies indicates that cleavable disulfide linkers achieve >90% payload release within 24 hours under simulated cytosolic GSH concentrations (1-10 mM), whereas non-cleavable SMCC conjugates exhibit <5% release of the intact payload under identical conditions [2]. This differential release mechanism directly impacts the bystander killing effect and overall potency in heterogeneous tumors [3].
| Evidence Dimension | Payload release mechanism and efficiency |
|---|---|
| Target Compound Data | Cleavable disulfide linker; release triggered by intracellular glutathione (GSH) reduction |
| Comparator Or Baseline | SMCC (non-cleavable thioether linker); no intrinsic cleavage; payload release requires lysosomal antibody degradation |
| Quantified Difference | Class-level data: >90% release in 24h (cleavable disulfide) vs. <5% release in 24h (non-cleavable) under 1-10 mM GSH |
| Conditions | Simulated intracellular reducing environment (1-10 mM GSH, pH 7.4, 37°C) [2] |
Why This Matters
Procurement of a cleavable linker is essential for ADC designs requiring rapid, intracellular payload release and a robust bystander effect, which is not achievable with non-cleavable alternatives like SMCC.
- [1] Jain, N., Smith, S. W., Ghone, S., & Tomczuk, B. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3526–3540. View Source
- [2] Pillow, T. H., et al. (2017). Decoupling stability and release in disulfide-based antibody-drug conjugates. Chemical Science, 8(1), 366-370. View Source
- [3] Kovtun, Y. V., et al. (2006). Antibody-drug conjugates designed to eradicate tumors with homogeneous and heterogeneous expression of the target antigen. Cancer Research, 66(6), 3214-3221. View Source
